REACTION_CXSMILES
|
[N+:1]([CH2:4][C:5]1[CH2:10][C:9]([CH3:12])([CH3:11])[CH2:8][C:7]([CH3:14])([CH3:13])[CH:6]=1)([O-])=O.C(Cl)(Cl)[Cl:16]>C(O)C.[Pd]>[ClH:16].[CH3:11][C:9]1([CH3:12])[CH2:8][C:7]([CH3:13])([CH3:14])[CH2:6][CH:5]([CH2:4][NH2:1])[CH2:10]1 |f:4.5|
|
Name
|
1-nitromethyl-3,3,5,5-tetramethylcyclohexene
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC1=CC(CC(C1)(C)C)(C)C
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
280 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The crude product was treated with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1(CC(CC(C1)(C)C)CN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |